Tri-O-benzoyl-D-galactal
Overview
Description
Tri-O-benzoyl-D-galactal is an important chemical compound with the molecular formula C27H22O7 and a molecular weight of 458.46 g/mol . It is a derivative of D-galactal, where three hydroxyl groups are replaced by benzoyl groups. This compound is widely used as a building block in the synthesis of oligosaccharides and other complex carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-O-benzoyl-D-galactal can be synthesized from D-galactal through a series of benzoylation reactions. The typical synthetic route involves the reaction of D-galactal with benzoyl chloride in the presence of a base such as pyridine . The reaction conditions usually include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tri-O-benzoyl-D-galactal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tri-O-benzoyl-D-galactal is extensively used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: It is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: It plays a role in the synthesis of glycosylated drugs and therapeutic agents.
Industry: It is used in the production of various carbohydrate-based materials and products.
Mechanism of Action
The mechanism of action of Tri-O-benzoyl-D-galactal involves its ability to participate in glycosylation reactions. The compound acts as a glycosyl donor, transferring its glycosyl moiety to acceptor molecules. This process is facilitated by the presence of the benzoyl groups, which enhance the reactivity of the glycosyl donor . The molecular targets and pathways involved include various enzymes and proteins that mediate glycosylation reactions .
Comparison with Similar Compounds
- Tri-O-benzyl-D-glucal
- Tri-O-acetyl-D-glucal
- 2,3,4-Tri-O-benzoyl-alpha-D-xylopyranose
- 2,3,4-Tri-O-benzoyl-alpha-D-ribose
Comparison: Tri-O-benzoyl-D-galactal is unique due to its specific benzoyl substitutions, which confer distinct reactivity and stability compared to other similar compounds. For instance, Tri-O-benzyl-D-glucal has benzyl groups instead of benzoyl groups, resulting in different reactivity patterns . Similarly, Tri-O-acetyl-D-glucal has acetyl groups, which affect its solubility and reactivity .
Properties
IUPAC Name |
[(2R,3R,4R)-3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O7/c28-25(19-10-4-1-5-11-19)32-18-23-24(34-27(30)21-14-8-3-9-15-21)22(16-17-31-23)33-26(29)20-12-6-2-7-13-20/h1-17,22-24H,18H2/t22-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFFEFRJEYIEGH-WXFUMESZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512596 | |
Record name | 2,6-Anhydro-1,3,4-tri-O-benzoyl-5-deoxy-D-arabino-hex-5-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34948-79-3 | |
Record name | 2,6-Anhydro-1,3,4-tri-O-benzoyl-5-deoxy-D-arabino-hex-5-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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